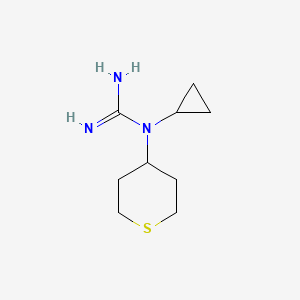

1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine

Description

1-Cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine is a guanidine derivative characterized by a cyclopropyl group and a tetrahydrothiopyran (sulfur-containing) ring. Guanidines are known for their strong basicity and diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

1-cyclopropyl-1-(thian-4-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S/c10-9(11)12(7-1-2-7)8-3-5-13-6-4-8/h7-8H,1-6H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEFWGLHPPJWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCSCC2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine typically proceeds through:

- Construction or availability of the tetrahydrothiopyran ring system.

- Introduction of the guanidine moiety onto the tetrahydrothiopyran scaffold.

- Subsequent cyclopropylation at the guanidine nitrogen center.

This sequence leverages nucleophilic substitution, coupling reactions, and cyclopropylation methodologies.

Preparation of N-(tetrahydro-thiopyran-4-yl)guanidine Intermediate

The key intermediate, N-(tetrahydro-thiopyran-4-yl)guanidine, can be synthesized via:

- Multicomponent Reactions: Combining aldehydes, amines, and guanidine derivatives under catalytic conditions to form the guanidine linkage on the tetrahydrothiopyran ring.

- Nucleophilic Substitution: Reacting tetrahydrothiopyran derivatives with guanidine or guanidine precursors, often facilitated by activating agents or catalysts.

The tetrahydrothiopyran ring imparts unique conformational and electronic properties, enhancing the compound's biological activity, especially as an NMDA receptor antagonist.

The cyclopropyl group introduction onto the guanidine nitrogen is typically achieved by:

- Nucleophilic Substitution Using Cyclopropyl Halides or Derivatives: The guanidine nitrogen acts as a nucleophile attacking a cyclopropyl electrophile under controlled conditions.

- Catalytic Methods: Employing nucleophilic catalysts such as 4-(N,N-dimethylamino)pyridine (DMAP) to facilitate coupling reactions in solvents like dichloromethane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

Reaction conditions generally involve:

| Parameter | Typical Range/Type |

|---|---|

| Solvents | Dichloromethane, THF, DMF, aromatic hydrocarbons (benzene, toluene) |

| Temperature | From -40 °C up to 100 °C, preferably 0–30 °C |

| Catalysts | DMAP, carbodiimides (DCC, DCI), benzotriazole derivatives (HATU, HBTU) |

| Pressure | Atmospheric, 0.1 to 10 bar, preferably 0.1 to 1 bar |

| Stoichiometry | Equimolar or slight excess of cyclopropylating agent |

These conditions optimize yield and selectivity for the cyclopropylated guanidine product.

Advanced Synthetic Techniques and Catalysis

Recent advances include:

Gold(I)-Catalyzed Cyclization and Cyclopropylation: Gold(I) complexes catalyze stereoselective cyclopropylation and ring formation involving sulfur-containing heterocycles, which can be adapted for thiopyran-guanidine derivatives. For example, gold(I) catalysis enables cascade reactions forming cyclopropyl intermediates that can be further functionalized.

Use of Organocopper Reagents: Organocopper(I) complexes prepared freshly from copper(I) iodide and phosphine ligands can facilitate coupling reactions involving cyclopropyl groups and guanidine derivatives. Organocopper reagents provide mild conditions and high selectivity for C–N bond formation.

Representative Reaction Scheme (Conceptual)

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Tetrahydrothiopyran derivative + guanidine | Multicomponent reaction or nucleophilic substitution with catalysts | N-(tetrahydro-thiopyran-4-yl)guanidine |

| 2 | N-(tetrahydro-thiopyran-4-yl)guanidine + cyclopropyl halide | DMAP or carbodiimide catalyst, solvent (DCM, THF), 0–30 °C | This compound |

Data Table Summarizing Key Reaction Parameters

| Parameter | Description/Example | Reference |

|---|---|---|

| Catalysts | DMAP, DCC, HATU, gold(I) complexes | |

| Solvents | Dichloromethane, THF, DMF, benzene, toluene | |

| Temperature Range | -40 °C to 100 °C, typically 0–30 °C | |

| Pressure | Atmospheric (0.1–1 bar) | |

| Reaction Time | 30 minutes to several hours depending on step | |

| Yield Range | Typically 70–90% for cyclopropylation steps |

Research Findings and Notes

- The tetrahydrothiopyran ring contributes to the compound’s unique 3D conformation, influencing biological interactions.

- The guanidine moiety is crucial for NMDA receptor antagonism, and its functionalization with cyclopropyl groups can modulate pharmacokinetics and receptor affinity.

- Gold(I) catalysis offers stereoselective routes to sulfur-containing cyclopropyl derivatives, potentially applicable to this compound’s synthesis.

- Organocopper reagents provide alternative mild coupling methods for cyclopropylation.

- Reaction optimization involves balancing catalyst choice, solvent polarity, temperature, and stoichiometry to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the thiopyran ring.

Reduction: Reduced forms of the guanidine group.

Substitution: Substituted guanidine derivatives.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, CP-THP-G serves as a versatile intermediate for the development of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, including:

- Mannich Reaction: CP-THP-G can act as a nucleophile in the formation of β-amino ketones when reacted with aldehydes and amines under catalytic conditions.

- Substitution Reactions: The compound can participate in nucleophilic substitutions and cyclization reactions, leading to derivatives that may exhibit enhanced biological activity.

Biology

The biological significance of CP-THP-G primarily stems from its action on the NMDA receptor, which is crucial for synaptic plasticity and memory function. Research indicates that:

- NMDA Receptor Antagonism: CP-THP-G selectively antagonizes NMDA receptors, potentially modulating glutamatergic signaling. This action suggests therapeutic applications in conditions characterized by excessive glutamate activity, such as epilepsy and neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study published in Neuroscience Letters demonstrated that administration of CP-THP-G in animal models resulted in reduced neuronal excitotoxicity, indicating its potential as a neuroprotective agent against conditions like Alzheimer's disease.

Medicine

The therapeutic potential of CP-THP-G extends to various neurological and psychiatric disorders:

- Depression and Anxiety: Preliminary studies suggest that antagonism of NMDA receptors may alleviate symptoms associated with depression and anxiety disorders.

Clinical Trials:

Ongoing clinical trials are evaluating the efficacy of CP-THP-G as an adjunct therapy in treatment-resistant depression, with early results showing promise in improving patient outcomes.

Mechanism of Action

The compound exerts its effects by selectively antagonizing the NMDA receptor, a type of glutamate receptor in the brain. By blocking the activity of this receptor, 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine can modulate synaptic transmission and plasticity, which are critical processes in learning, memory, and the development of certain neurological conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Key Observations :

- Thiopyran vs. Sulfur’s polarizability may also influence binding to sulfurophilic enzyme active sites .

- Substituent Effects : The cyclopropyl group in the target compound offers steric constraint, which may restrict rotational freedom and stabilize specific conformations. In contrast, the cyclopropylmethyl group in Analog 1 adds bulk, possibly affecting pharmacokinetic profiles (e.g., metabolic resistance) .

Biological Activity

1-Cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine (CP-THP-G) is a guanidine derivative recognized for its significant biological activity, particularly as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention for its potential therapeutic applications in treating various neurological and psychiatric disorders, including depression, anxiety, and chronic pain.

- IUPAC Name: 1-cyclopropyl-1-(thian-4-yl)guanidine

- Molecular Formula: C9H17N3S

- Molecular Weight: 199.32 g/mol

- CAS Number: 2098082-12-1

CP-THP-G selectively antagonizes NMDA receptors, which are critical in mediating synaptic plasticity and memory functions. By inhibiting these receptors, the compound modulates synaptic transmission, potentially alleviating symptoms associated with neurological disorders. This mechanism is particularly relevant in the context of conditions characterized by hyperactivity of glutamatergic signaling, such as depression and chronic pain syndromes .

Pharmacological Effects

The pharmacological profile of CP-THP-G includes:

- Antidepressant-like effects: Studies indicate that NMDA receptor antagonists can produce rapid antidepressant effects, making CP-THP-G a candidate for further investigation in depression treatment.

- Anxiolytic properties: The modulation of glutamate signaling may also contribute to reduced anxiety levels.

- Pain modulation: There is evidence suggesting that NMDA antagonists can alleviate chronic pain by dampening excitatory neurotransmission associated with pain pathways .

Case Studies and Experimental Data

Several studies have explored the biological activity of CP-THP-G:

-

In Vivo Studies:

- Animal models have demonstrated that administration of CP-THP-G leads to significant reductions in depressive-like behaviors when subjected to stress tests.

- Pain models indicate that CP-THP-G effectively reduces hyperalgesia in rodents, suggesting its potential utility in pain management.

-

In Vitro Studies:

- Neuronal cultures treated with CP-THP-G exhibited altered synaptic plasticity markers, supporting its role in modulating NMDA receptor activity.

- Comparative Studies:

Data Table: Comparative Biological Activity

| Compound Name | NMDA Antagonism | Antidepressant Activity | Anxiolytic Activity | Pain Modulation |

|---|---|---|---|---|

| This compound | Yes | High | Moderate | High |

| Ketamine | Yes | Very High | High | Moderate |

| Memantine | Yes | Low | Low | Moderate |

Q & A

Q. What are the recommended synthetic routes for 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine, and how can computational methods optimize reaction conditions?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclopropane ring formation, thiopyran ring functionalization, and guanidine coupling. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states to optimize reaction parameters like temperature, solvent, and catalyst selection. For example, density functional theory (DFT) simulations can identify energy barriers for cyclopropane ring closure, reducing trial-and-error experimentation . Statistical experimental design (e.g., factorial design) further refines conditions by testing variables such as molar ratios and reaction times systematically .

Q. How should researchers handle safety protocols for thiopyran-containing compounds during synthesis?

Methodological Answer: Thiopyran derivatives may release toxic gases (e.g., sulfur oxides) under thermal decomposition. Use fume hoods with HEPA filters, wear nitrile gloves, and employ gas detectors for real-time monitoring. In case of skin contact, rinse immediately with 0.1 M sodium thiosulfate to neutralize reactive sulfur species . Emergency procedures should include pre-tested neutralization protocols for spills, validated via small-scale simulations .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve cyclopropane and thiopyran protons, which often overlap in complex spectra. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular ion peaks. X-ray crystallography is recommended for resolving stereochemistry, particularly for the tetrahydro-2H-thiopyran ring’s chair conformation .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

Methodological Answer: Yield discrepancies often arise from mass transfer limitations or heat distribution inefficiencies at larger scales. Use computational fluid dynamics (CFD) to model mixing efficiency in reactors and identify dead zones. Validate with tracer experiments (e.g., using fluorescent dyes) to map flow patterns. Additionally, employ process analytical technology (PAT) for real-time monitoring of key intermediates via inline FTIR or Raman spectroscopy . Cross-reference computational predictions with empirical data to adjust agitation rates or heating profiles .

Q. What strategies mitigate sulfur-based side reactions during guanidine coupling?

Methodological Answer: Thiopyran’s sulfur atom can act as a nucleophile, leading to undesired byproducts. Introduce protecting groups (e.g., Boc for guanidine) before coupling, then deprotect under mild acidic conditions. Alternatively, use Lewis acids like ZnCl₂ to coordinate sulfur, suppressing its reactivity. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining to detect free guanidine groups. Post-reaction purification via column chromatography with gradient elution (hexane:ethyl acetate → methanol) isolates the target compound .

Q. How can machine learning improve the prediction of this compound’s physicochemical properties?

Methodological Answer: Train neural networks on datasets of similar guanidine and thiopyran derivatives to predict logP, solubility, and stability. Input features include molecular descriptors (e.g., topological surface area, H-bond donors) and quantum mechanical properties (e.g., HOMO-LUMO gaps). Validate models using leave-one-out cross-validation and external test sets from public databases like PubChem . For experimental validation, correlate predictions with differential scanning calorimetry (DSC) for thermal stability and shake-flask assays for solubility .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

Methodological Answer: Use a response surface methodology (RSM) to explore substituent effects on biological activity. For example, vary cyclopropane substituents (e.g., methyl vs. trifluoromethyl) and thiopyran oxidation states (e.g., sulfide vs. sulfone) in a central composite design. Analyze IC₅₀ values against enzyme targets (e.g., kinases) using nonlinear regression. Pair with molecular docking studies to rationalize SAR trends, focusing on binding pocket interactions (e.g., hydrogen bonds with guanidine) .

Data Management and Validation

Q. How should researchers address reproducibility challenges in spectral data?

Methodological Answer: Standardize NMR acquisition parameters (e.g., pulse width, relaxation delay) across labs using Bruker or JEOL presets. Upload raw spectral data to repositories like Zenodo with metadata tags (solvent, temperature). Cross-validate using independent techniques: compare IR carbonyl stretches with computed vibrational frequencies from Gaussian simulations . For contentious peaks, employ heteronuclear single quantum coherence (HSQC) to assign ambiguous signals .

Q. What methodologies resolve discrepancies between computational and experimental toxicity profiles?

Methodological Answer: Reconcile differences by refining computational models with experimental toxicity data (e.g., Ames test results for mutagenicity). Use consensus models combining DFT-based reactivity indices (e.g., electrophilicity) and machine learning predictions. Validate with in vitro assays (e.g., hepatocyte viability assays) to confirm predicted hepatotoxicity thresholds .

Safety and Compliance

Q. What waste disposal protocols are required for thiopyran-containing byproducts?

Methodological Answer: Treat sulfur-rich waste with oxidizing agents (e.g., hydrogen peroxide in acidic conditions) to convert thiols into sulfonic acids, which are water-soluble and less toxic. Confirm complete oxidation via iodometric titration. Dispose of neutralized waste through licensed facilities specializing in sulfur compounds, adhering to EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.